4-Chloro-7-Fluoro-2-Methylquinoline
Overview
Description
4-Chloro-7-Fluoro-2-Methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7ClFN. It is a derivative of quinoline, a structure known for its wide range of biological activities. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-Fluoro-2-Methylquinoline typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method involves the nucleophilic substitution of halogen atoms or the diaza group . The Suzuki-Miyaura coupling reaction is also employed, utilizing boron reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclization reactions, optimized for yield and purity. The use of robust catalysts and controlled reaction environments ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-Fluoro-2-Methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Useful for modifying the quinoline ring structure.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines with potential biological activities .
Scientific Research Applications
4-Chloro-7-Fluoro-2-Methylquinoline is extensively used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and other biologically active compounds.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-Fluoro-2-Methylquinoline involves its interaction with specific molecular targets. The compound can inhibit various enzymes, affecting biological pathways and leading to its observed biological activities. The incorporation of fluorine enhances its biological activity and provides unique properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-Fluoro-3-Methylquinoline
- 4-Chloro-8-Fluoro-2-Methylquinoline
- 4-Chloro-7-Fluoroquinoline
- 7-Fluoro-4-Hydroxy-2-Methylquinoline
Uniqueness
4-Chloro-7-Fluoro-2-Methylquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinoline ring enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
4-chloro-7-fluoro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-9(11)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZQRRHOPBBNRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569122 | |
Record name | 4-Chloro-7-fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18529-04-9 | |
Record name | 4-Chloro-7-fluoro-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18529-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18529-04-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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